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Compound Name:
3-

Methylenecyclobutanecarbonitrile

Cat. No.: B110589 Get Quote

An In-Depth Technical Guide to 3-Methylenecyclobutanecarbonitrile: Synthesis, Properties,

and Reactivity

Introduction
3-Methylenecyclobutanecarbonitrile is a strained, unsaturated cyclic nitrile that serves as a

versatile building block in organic synthesis. Its unique structure, combining a reactive

exocyclic double bond, a nitrile group, and a high-energy four-membered ring, makes it a

valuable intermediate for accessing complex molecular architectures. This guide provides a

comprehensive overview of its chemical and physical properties, synthesis, spectroscopic

characterization, and reactivity, with a focus on its applications for researchers in chemistry and

drug development.

Part 1: Core Molecular Attributes
3-Methylenecyclobutanecarbonitrile is a colorless liquid at room temperature.[1] The

presence of both a π-bond and a polar nitrile group within a strained cyclobutane framework

dictates its physical and chemical characteristics.

Molecular Formula and Weight
The fundamental identity of this compound is defined by its elemental composition and mass.

Molecular Formula: C₆H₇N[2][3][4][5]
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Molecular Weight: 93.13 g/mol [3][6]

Monoisotopic Mass: 93.057849228 Da[3]

Nomenclature and Identifiers
For unambiguous identification in literature and databases, the following identifiers are used:

IUPAC Name: 3-methylidenecyclobutane-1-carbonitrile[3]

CAS Registry Number: 15760-35-7[2][3][4][5]

Common Synonyms: 3-Methylenecyclobutanenitrile, 3-Methylene-1-cyanocyclobutane,

Cyclobutanecarbonitrile,3-methylene-[2][3][4]

Physicochemical Properties
A summary of key physical properties is essential for experimental design, including solvent

selection, reaction temperature, and purification methods.

Property Value Source

Density 0.912 g/mL at 25 °C [6]

Boiling Point 171.7 °C at 760 mmHg [7]

Flash Point 58.3 °C (136.9 °F) [6]

Refractive Index (n20/D) 1.461 [6]

Part 2: Synthesis and Mechanistic Considerations
The primary industrial and laboratory synthesis of 3-methylenecyclobutanecarbonitrile
involves a thermal [2+2] cycloaddition reaction between allene and acrylonitrile.

Core Synthesis Protocol: [2+2] Cycloaddition
This reaction is a classic example of forming a four-membered ring from two unsaturated

precursors. The causality for this pathway lies in the orbital mechanics of the reactants under

thermal conditions.
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Reaction: Allene + Acrylonitrile → 3-Methylenecyclobutanecarbonitrile

Experimental Rationale: The synthesis is typically performed at elevated temperatures (175-

250 °C) and pressures in an autoclave.[8] The use of a polymerization inhibitor, such as

hydroquinone, is critical to prevent the reactants, particularly acrylonitrile, from undergoing

undesirable side reactions.[8] The regioselectivity of the addition is governed by the electronic

properties of the reactants, leading specifically to the 3-methylene isomer. An industrial process

has been developed involving a continuous feed of reactants into a cascade of reactors to

optimize yield and throughput.[8]
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Caption: Synthetic pathway for 3-Methylenecyclobutanecarbonitrile.

Part 3: Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The

expected data provides a self-validating system for compound identification.

Infrared (IR) Spectroscopy
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The IR spectrum is a rapid method for confirming the presence of key functional groups. The

spectrum for 3-methylenecyclobutanecarbonitrile will exhibit characteristic absorption bands.

[2]

~2250 cm⁻¹ (C≡N Stretch): A sharp, medium-intensity peak confirming the nitrile group.

~1670 cm⁻¹ (C=C Stretch): A peak corresponding to the exocyclic double bond.

~3080 cm⁻¹ (=C-H Stretch): Absorption from the vinylic C-H bonds of the methylene group.

~2850-2960 cm⁻¹ (C-H Stretch): Absorptions from the sp³ hybridized C-H bonds within the

cyclobutane ring.

The region below 1500 cm⁻¹ constitutes the "fingerprint region," which is unique to the

molecule's overall structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show three distinct signal regions:

A signal for the two vinylic protons of the =CH₂ group.

Signals for the aliphatic protons on the cyclobutane ring. Due to the molecule's symmetry,

complex splitting patterns may arise.

A signal for the single proton at the carbon bearing the nitrile group (C1).

¹³C NMR: The carbon NMR spectrum provides confirmation of the six unique carbon atoms

in the molecule.[3]

A quaternary carbon signal for the nitrile group (~120 ppm).

Signals for the sp² carbons of the exocyclic double bond.

Signals for the sp³ carbons of the cyclobutane ring.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): A peak at m/z = 93, corresponding to the molecular weight of the

compound.

Fragmentation: Common fragmentation pathways would involve the loss of HCN (m/z = 27)

or cleavage of the strained cyclobutane ring.

Part 4: Reactivity and Applications
The chemical utility of 3-methylenecyclobutanecarbonitrile stems from the combined

reactivity of its functional components. The inherent ring strain of approximately 26 kcal/mol in

cyclobutane systems makes it susceptible to ring-opening or rearrangement reactions.[10]

Reactive Sites

3-Methylenecyclobutanecarbonitrile
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Caption: Key reactive sites of the molecule.

Reactions at the Exocyclic Double Bond
The alkene is susceptible to a variety of addition reactions:

Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to a methyl

group.
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Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

Hydrophosphination: It can undergo reactions with phosphine boranes and phosphites to

create novel cyclobutyl-phosphine derivatives, which have applications as ligands in

catalysis.

Reactions of the Nitrile Group
The nitrile group is a versatile functional handle:

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-

methylenecyclobutanecarboxylic acid) or a primary amide.

Reduction: Reduction with agents like LiAlH₄ can transform the nitrile into a primary amine (

(3-methylenecyclobutyl)methanamine).

Ring Strain-Driven Reactions
The high ring strain allows for unique transformations not readily observed in larger ring

systems.[10]

Ring Expansion: Under certain catalytic conditions (e.g., with palladium),

methylenecyclobutanes can rearrange to form more stable cyclopentyl derivatives.[11] This

provides a synthetic route to five-membered rings.

Ring Opening: The ring can be opened under various conditions, providing access to linear

functionalized molecules.

Applications in Development
As an intermediate, 3-methylenecyclobutanecarbonitrile is valuable in the synthesis of:

Biologically Active Compounds: The cyclobutane motif is present in several natural products

and pharmaceuticals. The ability to functionalize this molecule makes it a key starting point

for medicinal chemistry programs.

Specialty Polymers: Its derivatives can be used as monomers for creating polymers with

unique thermal and mechanical properties.
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Advanced Materials: It has been cited as a potential precursor for components in high-

energy materials like rocket fuels.[8]

Part 5: Safety and Handling
Proper handling is crucial due to the compound's hazard profile.

GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed),

H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation).[3]

Precautionary Measures: Work should be conducted in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and

appropriate gloves, is mandatory. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-

term stability, storage in a freezer at or below -20°C is recommended.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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